4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19977298
InChI: InChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11)
SMILES:
Molecular Formula: C5H4IN3O4
Molecular Weight: 297.01 g/mol

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC19977298

Molecular Formula: C5H4IN3O4

Molecular Weight: 297.01 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C5H4IN3O4
Molecular Weight 297.01 g/mol
IUPAC Name 4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11)
Standard InChI Key JUNBDIQIHUXZPA-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents are positioned at the 1-, 3-, 4-, and 5-positions:

  • 1-Methyl group: Enhances lipophilicity and steric bulk.

  • 3-Nitro group: Introduces strong electron-withdrawing effects, influencing reactivity.

  • 4-Iodo substituent: Provides a site for nucleophilic substitution or cross-coupling reactions.

  • 5-Carboxylic acid: Improves solubility and enables salt formation or conjugation.

The IUPAC name, 4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid, reflects this substitution pattern. The canonical SMILES string CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O and InChIKey JUNBDIQIHUXZPA-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC5H4IN3O4\text{C}_5\text{H}_4\text{IN}_3\text{O}_4
Molecular Weight297.01 g/mol
IUPAC Name4-iodo-2-methyl-5-nitropyrazole-3-carboxylic acid
SMILESCN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O
InChIKeyJUNBDIQIHUXZPA-UHFFFAOYSA-N
PubChem CID60136743

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically follows a multi-step sequence:

  • Pyrazole Ring Formation: Starting from precursors like 3-aminocrotononitrile, cyclization with hydrazine hydrate yields a substituted pyrazole .

  • Nitration: Introduction of the nitro group via nitrating agents (e.g., nitric acid/sulfuric acid mixtures).

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N\text{N}-iodosuccinimide (NIS).

  • Carboxylation: Oxidation of a methyl group or direct introduction of the carboxylic acid via carbonylation.

Industrial processes optimize these steps for scalability, employing continuous flow reactors and automated purification systems to enhance yield (>75%) and purity (>98%).

Key Reaction Conditions

  • Nitration: Conducted at 0–5°C to control exothermicity.

  • Iodination: Requires polar aprotic solvents (e.g., DMF) and catalytic Lewis acids.

  • Oxidation: Uses potassium permanganate (KMnO4\text{KMnO}_4) in acidic media to convert methyl to carboxylic acid .

Chemical Reactivity and Transformations

Substitution Reactions

The iodine atom at position 4 is susceptible to nucleophilic displacement. Common reagents and products include:

  • Ammonia: Yields 4-amino derivatives.

  • Thiophenol: Produces 4-phenylthio analogs.

  • Sodium azide: Forms 4-azido intermediates for click chemistry.

Table 2: Representative Substitution Reactions

ReagentConditionsProduct
NaN3\text{NaN}_3DMF, 80°C4-Azido-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
PhSH\text{PhSH}EtOH, reflux4-(Phenylthio)-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Reduction and Oxidation

  • Nitro Group Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, enhancing basicity.

  • Carboxylic Acid Derivatization: Esterification (e.g., with methanol/H2SO4\text{H}_2\text{SO}_4) yields methyl esters for prodrug formulations.

Research Frontiers and Challenges

Pharmacokinetic Optimization

Current studies focus on improving oral bioavailability by modifying the carboxylic acid to prodrug esters.

Materials Science Applications

The compound’s nitro-iodo motif is being explored in photoactive materials for organic LEDs (OLEDs).

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